molecular formula C23H20O4 B11602356 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

Cat. No.: B11602356
M. Wt: 360.4 g/mol
InChI Key: FKNJCFDMYDJVOW-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a tetrahydrobenzo-furochromenone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the benzochromene structure. For instance, derivatives of benzochromenes have shown significant antibacterial and antifungal activities. In one study, a closely related compound exhibited an inhibition zone (IZ) ranging from 16 to 26 mm against various pathogens, demonstrating its potential as an antimicrobial agent .

2. Anti-inflammatory Properties
Compounds similar to 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one have been evaluated for their anti-inflammatory effects. These compounds may inhibit inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .

3. Anticancer Potential
Research indicates that certain chromene derivatives can induce apoptosis in cancer cells. The structure of this compound suggests it may interact with specific molecular targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models .

Material Science Applications

1. Photovoltaic Materials
The unique electronic properties of chromene derivatives allow them to be explored as materials for organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar cell applications .

2. Organic Light Emitting Diodes (OLEDs)
The luminescent properties of compounds like this compound position them as potential materials for OLEDs. Their efficient light emission can be harnessed in display technologies and lighting solutions .

Biological Research Applications

1. Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies provide insights into the binding affinities and mechanisms of action of the compound against specific proteins involved in disease pathways .

2. Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship analysis has been crucial in understanding how modifications to the benzochromene structure affect its biological activity. This approach aids in the design of more potent derivatives with enhanced therapeutic effects while minimizing side effects .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate the antibacterial effects against Gram-positive and Gram-negative bacteriaCompound demonstrated significant inhibition zones (IZ) ranging from 16–26 mm compared to standard antibiotics .
Anti-inflammatory EffectsAssess the impact on cytokine productionShowed a reduction in pro-inflammatory cytokines in vitro models .
Anticancer ActivityInvestigate apoptosis induction in cancer cellsInduced cell death in multiple cancer cell lines through specific apoptotic pathways .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern and the presence of a tetrahydrobenzo-furochromenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

The compound 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one (commonly referred to as compound X) has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological properties, including anticancer effects, antioxidant activity, and other therapeutic potentials.

Chemical Structure and Properties

Compound X has a complex structure characterized by a fused benzo-furo-chromenone framework. Its molecular formula is C23H24O3C_{23}H_{24}O_3 with a molecular weight of approximately 364.44 g/mol. The presence of the methoxy and methyl groups contributes to its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compound X through various mechanisms:

  • Cell Proliferation Inhibition : Compound X exhibits significant antiproliferative effects against several cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these cell lines range from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 values of 0.04 and 0.06 μmol/mL) .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells via the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
  • Case Study : In a study involving MCF7 cells, treatment with compound X resulted in increased expression of pro-apoptotic proteins while decreasing anti-apoptotic Bcl-2 levels, leading to enhanced apoptosis .

Antioxidant Activity

Compound X has demonstrated notable antioxidant properties:

  • DPPH Radical Scavenging : The compound showed moderate DPPH radical-scavenging activity comparable to ascorbic acid at concentrations around 100 μg/mL . This suggests that compound X can mitigate oxidative stress by neutralizing free radicals.

Summary of Biological Activities

Activity TypeAssessed PropertyObserved EffectReference
AnticancerIC50 against A-5490.02 - 0.08 μmol/mL
IC50 against MCF70.04 - 0.06 μmol/mL
Apoptosis inductionIncreased pro-apoptotic proteins
AntioxidantDPPH radical-scavengingModerate activity at 100 μg/mL

Properties

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one

InChI

InChI=1S/C23H20O4/c1-13-11-19-21(16-5-3-4-6-17(16)23(24)27-19)22-20(13)18(12-26-22)14-7-9-15(25-2)10-8-14/h7-12H,3-6H2,1-2H3

InChI Key

FKNJCFDMYDJVOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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